3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
CAS No.: 921531-50-2
Cat. No.: VC11787693
Molecular Formula: C18H19BrN6O2
Molecular Weight: 431.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921531-50-2 |
|---|---|
| Molecular Formula | C18H19BrN6O2 |
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | 8-(4-bromophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
| Standard InChI | InChI=1S/C18H19BrN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,20,26,27) |
| Standard InChI Key | HEHQJVXEZPSFSK-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
| Canonical SMILES | CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 8-(4-bromophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c] triazole-2,4-dione, reflects its intricate bicyclic system comprising a purine fused with a triazole ring . Its molecular formula, C₁₈H₁₉BrN₆O₂, corresponds to a molecular weight of 431.3 g/mol . The presence of bromine (Br) at the para position of the phenyl ring introduces significant steric and electronic effects, potentially influencing binding interactions in biological systems.
Table 1: Key Identifiers of the Compound
Structural Elucidation and Conformational Analysis
2D and 3D Structural Depictions
The compound’s 2D structure features a purino[8,9-c] triazole-2,4-dione core, with substituents at positions 1 (methyl), 5 (isopentyl), and 8 (4-bromophenyl) . The isopentyl group (3-methylbutyl) introduces hydrophobicity, while the bromophenyl moiety enhances electrophilicity. Computational models predict a planar triazole ring and a slightly puckered purine system, with the bromophenyl group oriented perpendicular to the core to minimize steric clashes .
Spectroscopic and Computational Data
While experimental NMR or crystallographic data are unavailable, PubChem’s computed descriptors suggest:
-
Topological Polar Surface Area (TPSA): 98.3 Ų, indicating moderate polarity .
-
Lipophilicity (XLogP3): 3.7, reflecting favorable membrane permeability .
-
Hydrogen Bond Donor/Acceptor Count: 2 donors and 6 acceptors, suggesting potential for intermolecular interactions .
Synthesis and Manufacturing
Reported Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typically beginning with the functionalization of purine precursors. A plausible route includes:
-
Alkylation of a purine derivative with isopentyl bromide to introduce the 9-isopentyl group.
-
Bromophenyl incorporation via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Triazole ring formation through cyclization reactions, such as Huisgen azide-alkyne cycloaddition.
Suppliers note that the process requires stringent control of temperature and stoichiometry to avoid side products.
Table 2: Synthetic Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Regioselectivity in cyclization | Use of directing groups or catalysts |
| Purine ring instability | Low-temperature reaction conditions |
| Bromophenyl coupling efficiency | Optimized Pd-based catalysts |
Physicochemical Properties
Solubility and Stability
While experimental solubility data are scarce, the compound’s LogP value (~3.7) predicts moderate solubility in organic solvents like DMSO or dichloromethane . The bromine atom and conjugated system may confer sensitivity to light, necessitating storage in amber vials under inert atmospheres.
Thermal Behavior
Differential Scanning Calorimetry (DSC) data are unavailable, but analogous triazolopurines exhibit melting points between 180–220°C, suggesting similar thermal stability for this compound.
Future Directions and Challenges
Priority Research Areas
-
Comprehensive Pharmacological Profiling: Screen against kinase and GPCR panels.
-
Synthetic Methodology Optimization: Develop catalytic asymmetric routes.
-
Formulation Studies: Improve aqueous solubility for in vivo models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume